REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[C:8]1([P:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CC(C)=O>[C:21]1([P:14](=[C:2]2[CH2:3][C:4](=[O:6])[NH:5][C:1]2=[O:7])([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 hour
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
a precipitate was filtered
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Type
|
WASH
|
Details
|
a filter cake was washed with cold acetone (20 mL)
|
Type
|
FILTRATION
|
Details
|
Under reduced pressure, the washed filter cake
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Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=C1C(=O)NC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.428 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |